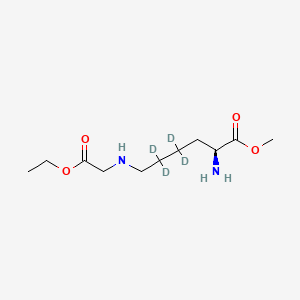
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is a specialized chemical compound used in various scientific research applications. It is a derivative of L-lysine, an essential amino acid, and is modified with an ethoxycarbonylmethyl group and a methyl ester group. The compound is labeled with deuterium (d4), which makes it useful in isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-lysine is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Ethoxycarbonylmethyl Group: The protected L-lysine is reacted with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonylmethyl group.
Deprotection: The protecting group is removed to yield Nepsilon-(Ethoxycarbonylmethyl)-L-lysine.
Methyl Ester Formation: The carboxyl group of the compound is esterified using methanol and a suitable catalyst to form the methyl ester.
Deuterium Labeling: The compound is labeled with deuterium (d4) through a specific isotopic exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The ethoxycarbonylmethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-lysine and ethyl alcohol.
Substitution Reactions: Substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is used in various scientific research applications, including:
Isotopic Labeling Studies: The deuterium-labeled compound is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study protein interactions.
Proteomics Research: It is used as a standard in proteomics research to quantify and identify proteins.
Drug Development: The compound is used in the development of new drugs and therapeutic agents, particularly in studying the pharmacokinetics and metabolism of lysine derivatives.
Biological Studies: It is used in biological studies to investigate the role of lysine modifications in cellular processes.
Mechanism of Action
The mechanism of action of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins and peptides, where it may affect their structure and function. The ethoxycarbonylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the stability and activity of the modified proteins.
Comparison with Similar Compounds
Similar Compounds
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine Methyl Ester: Similar structure but without deuterium labeling.
Nepsilon-(Carboxymethyl)-L-lysine: Lacks the ethoxy group and methyl ester.
Nepsilon-(Acetyl)-L-lysine: Contains an acetyl group instead of the ethoxycarbonylmethyl group.
Uniqueness
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. The presence of the ethoxycarbonylmethyl group and methyl ester also provides distinct chemical properties that differentiate it from other lysine derivatives.
Properties
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIPXHKHVBJOF-YIZULPLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCCC(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747725 |
Source


|
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331910-52-1 |
Source


|
| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-](/img/new.no-structure.jpg)



![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
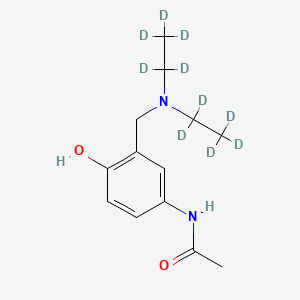
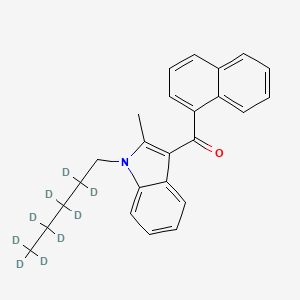
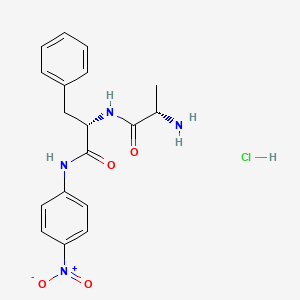
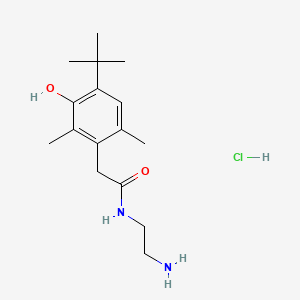

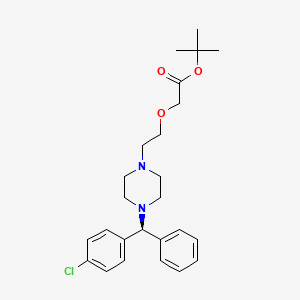
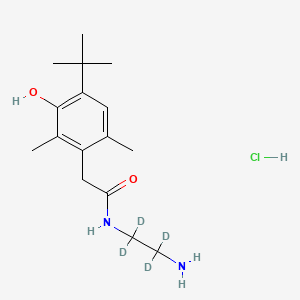
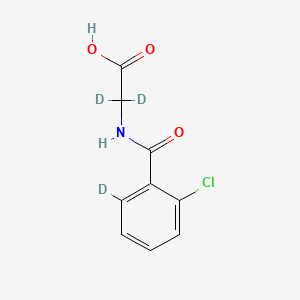
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
